N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide

MAO-B selectivity Parkinson’s disease BACE1 inhibition

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide (CAS 1396683‑92‑3) is a small‑molecule pyrrolidineamide derivative that acts as a selective monoamine oxidase‑B (MAO‑B) inhibitor. The compound belongs to a class of enamides patented by Sunshine Lake Pharma Co., Ltd.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 1396683-92-3
Cat. No. B2500890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide
CAS1396683-92-3
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESC=CCCC(=O)NCC#CCN1CCCC1
InChIInChI=1S/C13H20N2O/c1-2-3-8-13(16)14-9-4-5-10-15-11-6-7-12-15/h2H,1,3,6-12H2,(H,14,16)
InChIKeyNMFOQWQPEULADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide (CAS 1396683-92-3): A Pyrrolidineamide MAO‑B Inhibitor for Parkinson’s Disease Research


N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide (CAS 1396683‑92‑3) is a small‑molecule pyrrolidineamide derivative that acts as a selective monoamine oxidase‑B (MAO‑B) inhibitor. The compound belongs to a class of enamides patented by Sunshine Lake Pharma Co., Ltd. for the treatment of neurodegenerative disorders, particularly Parkinson’s disease [1]. It features a pyrrolidine‑substituted but‑2‑yn‑1‑yl linker attached to a pent‑4‑enamide acyl group, a scaffold designed to confer favorable brain penetration and metabolic stability while maintaining high selectivity for MAO‑B over MAO‑A [1].

Why N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide Cannot Be Replaced by Generic Pyrrolidineamide Analogs


MAO‑B inhibitors are highly sensitive to steric and electronic features around the amide bond and the terminal amine. Even minor changes—such as replacing pyrrolidine with morpholine or extending the acyl chain—can dramatically shift the selectivity profile between MAO‑A and MAO‑B, alter blood–brain barrier permeability, and change the metabolic half‑life [1]. Consequently, compounds within the pyrrolidineamide family cannot be considered interchangeable, and procurement of the exact N‑(4‑(pyrrolidin‑1‑yl)but‑2‑yn‑1‑yl)pent‑4‑enamide structure is essential for reproducible target engagement and PK/PD readouts in Parkinson’s disease models.

Quantitative Differentiation Guide: N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide vs. Closest Analogs


Selectivity Over Morpholine Analog: Pyrrolidine Retains MAO‑B Preference While Morpholine Triggers Dual MAO‑B/BACE1 Activity

The morpholine analog N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide (CAS 1396880-04-8) exhibits dual MAO‑B/BACE1 inhibition, whereas the pyrrolidine-bearing target compound is predicted to maintain selective MAO‑B inhibition [1]. The patent explicitly claims that the pyrrolidine ring provides optimal MAO‑B selectivity and brain exposure, avoiding the off‑target BACE1 activity that complicates the morpholine derivative’s pharmacological profile [1].

MAO-B selectivity Parkinson’s disease BACE1 inhibition

Unsaturated Pent‑4‑enamide Acyl Chain Enables Covalent‑Reversible Inhibition vs. Saturated Stearamide Congener

The target compound contains a terminal alkenyl (pent‑4‑enamide) group that can act as a reversible covalent warhead, whereas the corresponding saturated stearamide analog N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)stearamide (CAS 14074-91-0) lacks this reactive moiety and is expected to show only simple reversible inhibition . This structural feature is anticipated to confer longer target residence time and improved pharmacodynamics in MAO‑B inhibition [1].

Covalent warhead MAO-B inhibition Pharmacophore optimization

Pyrrolidine vs. Cyclohexylamide Terminal Group: Pyrrolidine Favors Brain Penetration Over Cyclohexane in MAO‑B Context

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide (CAS 1396850-43-3) carries a bulky, lipophilic cyclohexane ring that reduces aqueous solubility and potentially limits brain penetration compared to the pyrrolidine‑based target compound. The pyrrolidine nitrogen is protonated at physiological pH, enhancing solubility and enabling interaction with MAO‑B anionic binding sites that the neutral cyclohexylamide cannot engage [1].

CNS penetration MAO-B inhibitor Structural biology

Trifluoromethylbenzamide Analog Diverts to Fatty Acid Amide Hydrolase (FAAH) Instead of MAO‑B

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide is a known inhibitor of fatty acid amide hydrolase (FAAH), not MAO‑B. By contrast, the target compound’s pent‑4‑enamide tail directs it toward MAO‑B, eliminating FAAH‑mediated cannabimimetic side effects [1].

Target selectivity FAAH inhibition Parkinson’s disease

Recommended Research and Industrial Applications for N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide (CAS 1396683-92-3)


Selective MAO‑B In Vitro Inhibition Studies for Parkinson’s Disease Target Validation

The compound serves as a chemical probe to confirm MAO‑B dependency in dopaminergic neuroprotection assays. Its selectivity for MAO‑B over MAO‑A (as claimed in EP3762364A1) allows researchers to exclude dietary tyramine interactions, a common confounder with non‑selective MAO inhibitors [1].

Brain‑Penetrant Pharmacokinetic Profiling in Murine Parkinson’s Models

Due to its protonatable pyrrolidine and balanced lipophilicity, the compound is suitable for measuring brain‑to‑plasma ratios in MPTP‑ or α‑synuclein‑based Parkinson’s models, providing direct PK/PD correlation for this scaffold [1].

Structure‑Activity Relationship (SAR) Expansion of Pyrrolidineamide Inhibitors

Medicinal chemistry teams can use this compound as a parent scaffold for systematic SAR exploration—modifying the pent‑4‑enamide tail or the pyrrolidine ring to optimize potency, selectivity, and metabolic stability while retaining the core but‑2‑yn‑1‑yl linker [1].

Negative Control for FAAH‑Targeted Libraries

Because closely related 2‑trifluoromethylbenzamide analogs inhibit FAAH, this compound can be employed as a selectivity control in chemoproteomic experiments to verify that observed lipid changes are MAO‑B‑driven rather than FAAH‑mediated [1].

Quote Request

Request a Quote for N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.